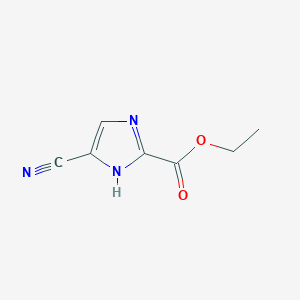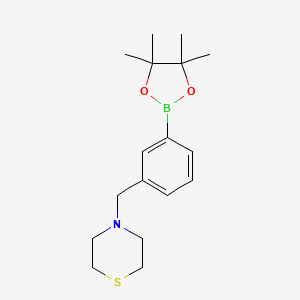
Methyl (E)-3-(4-isopropoxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(4-isopropoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ester functional group and an isopropoxyphenyl group attached to the acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(4-isopropoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-isopropoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
化学反応の分析
Types of Reactions
Methyl (E)-3-(4-isopropoxyphenyl)acrylate undergoes several types of chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester yields the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 3-(4-isopropoxyphenyl)acrylic acid
Reduction: 3-(4-isopropoxyphenyl)propanol
Substitution: Various substituted acrylates depending on the nucleophile used
科学的研究の応用
Methyl (E)-3-(4-isopropoxyphenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of Methyl (E)-3-(4-isopropoxyphenyl)acrylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes and receptors in biological systems. The isopropoxyphenyl group can also participate in hydrophobic interactions with target molecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Methyl (E)-3-(4-methoxyphenyl)acrylate
- Methyl (E)-3-(4-ethoxyphenyl)acrylate
- Methyl (E)-3-(4-butoxyphenyl)acrylate
Uniqueness
Methyl (E)-3-(4-isopropoxyphenyl)acrylate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
methyl (E)-3-(4-propan-2-yloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-10(2)16-12-7-4-11(5-8-12)6-9-13(14)15-3/h4-10H,1-3H3/b9-6+ |
InChIキー |
NGBATVLNQVAVQM-RMKNXTFCSA-N |
異性体SMILES |
CC(C)OC1=CC=C(C=C1)/C=C/C(=O)OC |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


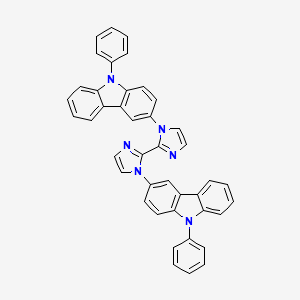
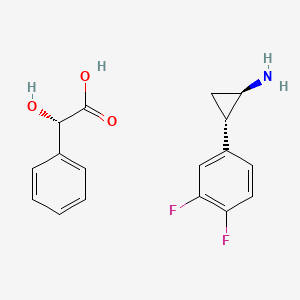
![Rac-tert-butyl hexahydrothieno[3,4-B]pyrazine-1(2H)-carboxylate 6,6-dioxide, cis](/img/structure/B14035329.png)
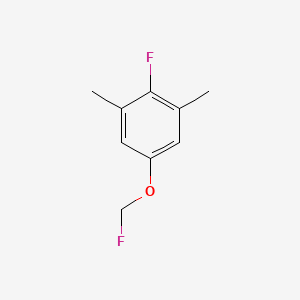
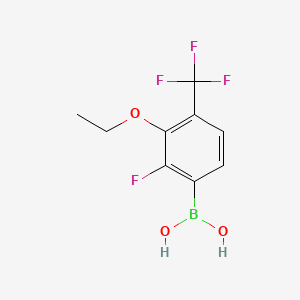
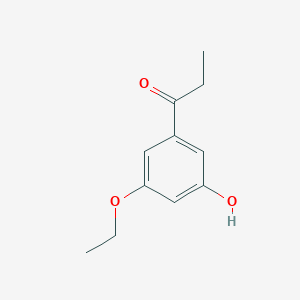
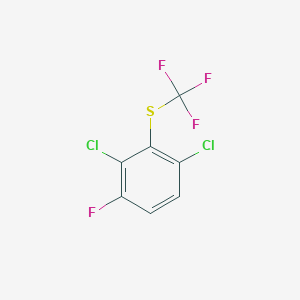
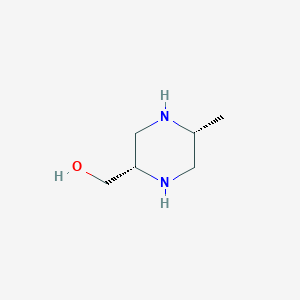
![3-Bromo-6-isopropyl-4-methyl-5-phenyl-pyrazolo[1,5-A]pyrimidin-7-one](/img/structure/B14035382.png)
